Sodium dimercaptosuccinate
Overview
Description
Sodium dimercaptosuccinate, also known as DMSA, is a chelating agent that is widely used in scientific research. It has been studied extensively for its ability to bind to heavy metals and remove them from the body. DMSA is a water-soluble compound that is able to penetrate cell membranes, making it an effective tool for studying the effects of heavy metal toxicity on cellular processes.
Scientific Research Applications
Heavy Metal Antidote
Sodium dimercaptosuccinate (DMSA) has been extensively studied as an antidote for heavy metal poisoning. In a study, it was found effective in reducing the lethality of animals poisoned with arsenic, more effectively than other compounds such as 2,3-dimercaptopropanol (Domingo, Bosque, & Piera, 1991). It also shows promise in mobilizing tissue arsenic (Aposhian, Carter, Hoover, Hsu, Maiorino, & Stine, 1984).
Enhancement of Heavy Metal Excretion
DMSA enhances the excretion of heavy metals such as lead and mercury from the body. It was found to be more specific and have a wider therapeutic index than other drugs used for lead intoxication, making it a preferred choice for treatment (Graziano, Siris, Lolacono, Silverberg, & Turgeon, 1985).
Effectiveness in Chelation Therapy
Sodium dimercaptosuccinate has been found effective in chelation therapy for heavy metal poisoning. It has shown significant results in reducing blood lead levels and restoring certain enzyme activities without increasing the urinary excretion of essential minerals (Graziano, Lolacono, & Meyer, 1988).
Protection Against Arsenic Poisoning
It has been used effectively in protecting against the lethal effects of arsenic poisoning in animals (Tadlock & Aposhian, 1980). Its effectiveness in both prophylactic and therapeutic measures against various toxic substances has been noted in multiple studies.
Comparative Analysis with Other Chelating Agents
Sodium dimercaptosuccinate has been compared with other chelating agents like calcium edetate sodium for its effectiveness in lead elimination, showing certain advantages in terms of side effects and protective effects on renal injury induced by lead (Chen Zi-ran, 2012).
properties
IUPAC Name |
sodium;4-hydroxy-4-oxo-2,3-bis(sulfanyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S2.Na/c5-3(6)1(9)2(10)4(7)8;/h1-2,9-10H,(H,5,6)(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWRXLLYMXFJDY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])S)(C(=O)O)S.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992458 | |
Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium dimercaptosuccinate | |
CAS RN |
71799-86-5 | |
Record name | Succinic acid, 2,3-dimercapto-, sodium salt, meso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 3-carboxy-2,3-bis(sulfanyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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